6-amino-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride
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Overview
Description
6-amino-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride is a chemical compound with the molecular formula C9H13BClNO2. It is a derivative of benzoxaborole, a class of compounds known for their unique boron-containing structures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride typically involves the reaction of 3,3-dimethyl-1,2-benzoxaborole with an amine source under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
6-amino-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
6-amino-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex boron-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 6-amino-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride involves its interaction with specific molecular targets. The boron atom in the compound can form reversible covalent bonds with biological molecules, affecting their function. This interaction can inhibit the activity of enzymes or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Aminobenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride: Similar in structure but with different substituents.
3,3-Dimethylbenzo[c][1,2]oxaborol-1(3H)-ol: Lacks the amino group, leading to different chemical properties
Uniqueness
6-amino-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the amino and boron-containing groups allows for versatile applications in various fields .
Properties
CAS No. |
1266084-49-4 |
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Molecular Formula |
C9H13BClNO2 |
Molecular Weight |
213.47 g/mol |
IUPAC Name |
1-hydroxy-3,3-dimethyl-2,1-benzoxaborol-6-amine;hydrochloride |
InChI |
InChI=1S/C9H12BNO2.ClH/c1-9(2)7-4-3-6(11)5-8(7)10(12)13-9;/h3-5,12H,11H2,1-2H3;1H |
InChI Key |
BGIPFXQNSIIHMW-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(C=CC(=C2)N)C(O1)(C)C)O.Cl |
Origin of Product |
United States |
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